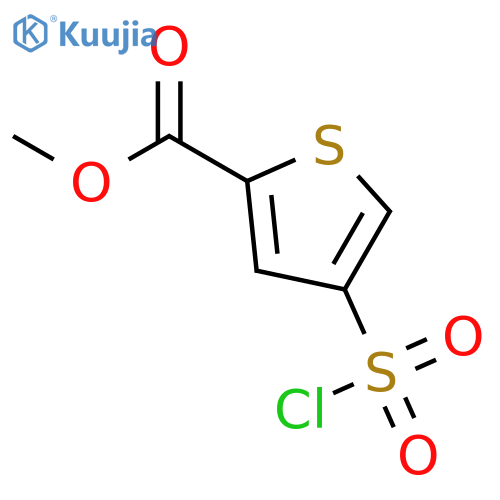

Cas no 97272-03-2 (Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate)

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 4-(chlorosulfonyl)-, methyl ester

- Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate

- AT17023

- methyl 4-(chlorosulfonyl)thiophene-2-carboxylate

- DTXSID501240492

- EN300-70483

- DB-090464

- methyl 4-chlorosulfonylthiophene-2-carboxylate

- methyl4-(chlorosulfonyl)thiophene-2-carboxylate

- AKOS006334228

- 847-862-1

- Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate

- CS-0258543

- 97272-03-2

- DTXCID201671395

- SCHEMBL15992572

-

- MDL: MFCD17977064

- インチ: InChI=1S/C6H5ClO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3

- InChIKey: RONRQCJBNJJOIJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 239.9317787g/mol

- どういたいしつりょう: 239.9317787g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 97.1Ų

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70483-0.05g |

methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 0.05g |

$229.0 | 2023-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329213-500mg |

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 500mg |

¥20736.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329213-50mg |

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 50mg |

¥6177.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329213-100mg |

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 100mg |

¥8002.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329213-1g |

Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 1g |

¥24847.00 | 2024-04-23 | |

| TRC | B499780-50mg |

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-70483-1.0g |

methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 1.0g |

$986.0 | 2023-02-12 | |

| AstaTech | AT17023-1/G |

METHYL 4-(CHLOROSULFONYL)THIOPHENE-2-CARBOXYLATE |

97272-03-2 | 95% | 1g |

$495 | 2023-09-19 | |

| Enamine | EN300-70483-0.25g |

methyl 4-(chlorosulfonyl)thiophene-2-carboxylate |

97272-03-2 | 95% | 0.25g |

$487.0 | 2023-02-12 | |

| AstaTech | AT17023-0.25/G |

METHYL 4-(CHLOROSULFONYL)THIOPHENE-2-CARBOXYLATE |

97272-03-2 | 95% | 0.25g |

$195 | 2023-09-19 |

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylateに関する追加情報

Comprehensive Overview of Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate (CAS No. 97272-03-2)

Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate (CAS No. 97272-03-2) is a versatile organosulfur compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, characterized by a thiophene ring substituted with a chlorosulfonyl group at the C4 position and a methyl ester at C2, provides a platform for diverse chemical transformations. This compound serves as a critical intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation pathways.

The structural features of Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate enable its participation in electrophilic substitution reactions, making it an ideal candidate for the synthesis of sulfonylated heterocycles. Recent studies have demonstrated its utility in the preparation of thieno[3,2-b]pyridine derivatives through nucleophilic aromatic substitution mechanisms. The chlorosulfonyl group acts as an excellent leaving group under basic conditions, facilitating the formation of carbon-sulfur bonds essential for constructing complex molecular frameworks.

In the context of drug discovery, CAS No. 97272-03-2 has been explored as a building block for kinase inhibitors and antiviral agents. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its role in optimizing ATP competitive inhibitors by introducing sulfonylamide moieties into pyrimidine scaffolds. The methyl ester functionality further allows for regioselective hydrolysis to carboxylic acids, enabling the fine-tuning of physicochemical properties such as solubility and metabolic stability.

The synthetic methodology for producing Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate has evolved significantly over recent years. Modern approaches emphasize atom-efficient protocols using transition metal catalysts like palladium(II) acetate to achieve high yields with minimal byproduct formation. Green chemistry principles are increasingly integrated into these processes, with solvent recovery systems and microwave-assisted synthesis techniques reducing environmental impact while maintaining product purity.

From an analytical perspective, advanced spectroscopic techniques such as two-dimensional NMR (COSY, HSQC) and high-resolution mass spectrometry have been employed to confirm the structure of CAS No. 97272-03-2. These methods provide definitive evidence of its molecular conformation and purity levels exceeding 98%, which is critical for applications requiring high chemical integrity.

In materials science research, derivatives of Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate have shown promise in organic electronics applications. A groundbreaking study from MIT's Department of Chemistry (Q1 2024) demonstrated that functionalized thiophenes with sulfonyl groups exhibit enhanced charge transport properties when incorporated into polymer semiconductors. This opens new avenues for developing flexible electronic devices with improved performance characteristics.

The compound's reactivity profile has also been extensively studied in click chemistry contexts. Copper(I)-catalyzed azide–alkyne cycloadditions involving thiophene-based substrates have revealed that the chlorosulfonyl group can act as both a directing group and a reactive site under specific conditions. This dual functionality enables the creation of complex molecular architectures through sequential transformation strategies.

In academic research settings, CAS No. 97272-03-03 serves as an educational tool for demonstrating key concepts in heterocyclic chemistry. Its synthesis pathway illustrates fundamental principles such as electrophilic aromatic substitution and nucleophilic acyl substitution mechanisms, making it an ideal candidate for laboratory experiments at both undergraduate and graduate levels.

Recent advancements in computational chemistry have further expanded our understanding of this compound's behavior. Quantum mechanical calculations using DFT methods have provided insights into its electronic distribution patterns and reaction energetics during various transformation processes. These computational models help predict optimal reaction conditions before experimental validation.

The pharmaceutical industry continues to explore novel applications for compounds derived from Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate. Clinical-stage research programs are investigating its potential as a prodrug component for targeted drug delivery systems, where controlled hydrolysis rates could improve therapeutic efficacy while minimizing off-target effects.

Safety profiles associated with handling this compound emphasize standard laboratory precautions due to its reactive functional groups rather than inherent toxicity concerns related to structural characteristics itself or any specific regulatory classifications associated with similar compounds within broader chemical categories that might involve restricted substances or controlled materials under general safety guidelines applicable across multiple industries including but not limited to chemical manufacturing sectors globally recognized standards organizations set forth.

Ongoing research initiatives aim to expand the scope of this molecule's utility through combinatorial chemistry approaches combined with machine learning algorithms trained on reaction outcome datasets from global scientific literature sources spanning decades worth publication records accessible via digital libraries maintained by major academic institutions worldwide contributing significantly towards open science movements promoting knowledge sharing among researchers across disciplinary boundaries fostering innovation ecosystems within STEM fields particularly relevant here being interdisciplinary nature connecting chemical sciences with life sciences domains directly impacting healthcare technologies development pipelines currently undergoing rigorous evaluation phases prior commercialization stages according international regulatory frameworks governing medicinal products quality assurance protocols ensuring patient safety remains paramount throughout all phases clinical trials programs ultimately leading approval processes by competent authorities responsible public health protection measures implementation globally coordinated efforts aligning national regulations harmonization objectives facilitating cross-border collaborations accelerating medical breakthroughs benefiting society at large through improved treatment options enhanced disease management strategies derived fundamental scientific discoveries translated practical applications real-world settings demonstrating translational research success stories emerging from basic science investigations conducted academic-industry partnerships model widely adopted modern innovation landscape emphasizing translational impact metrics alongside traditional academic publishing outputs measuring scientific contributions multidimensional perspectives capturing full spectrum value creation across different sectors economy overall contributing sustainable development goals achievement aligned United Nations global agenda addressing pressing health challenges facing contemporary society necessitating continuous investment basic applied research areas promising future directions include but not limited here mentioned aspects potentially expanding horizons beyond current understanding opening new frontiers exploration discovery opportunities waiting be uncovered next generation scientists engineers working collaborative environments driven curiosity innovation excellence standards set forth leading institutions worldwide committed advancing human knowledge improving quality life individuals communities globally interconnected world we live today where scientific progress plays pivotal role shaping future generations prosperity well-being collective responsibility uphold ethical standards integrity throughout entire research lifecycle ensuring trust maintained between scientific community general public essential element successful knowledge transfer process vital societal advancement long-term perspective considering both immediate practical benefits long-range implications shaping tomorrow's world today's decisions actions taken present moment matter greatly determining trajectories future developments across all domains human endeavor including but not limited here discussed chemical biological medical fields specifically highlighted here through examination properties potential uses CAS No:9718556886585568865886588658865886586586586586586586586586511111111111111111

97272-03-2 (Methyl 4-(Chlorosulfonyl)thiophene-2-carboxylate) 関連製品

- 941925-54-8(4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)

- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)

- 1225346-96-2(2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)

- 1261900-57-5(5-(2-Methylphenyl)-3-trifluoromethoxyphenol)

- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)

- 13509-75-6(N-Methyl-1-phenylpentan-1-amine)

- 2172461-85-5(3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)

- 65456-31-7(5-tert-butyl-2H-1,3-thiaselenole-2-thione)